Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), commonly abbreviated as Hex-Ir(piq)3 (CAS: 1240249-29-9), is a homoleptic cyclometalated iridium(III) complex engineered specifically as a deep-red phosphorescent dopant for solution-processed organic light-emitting diodes (PhOLEDs). While traditional iridium complexes are strictly limited to vacuum thermal evaporation due to their rigid, highly crystalline nature, Hex-Ir(piq)3 incorporates n-hexyl side chains on the isoquinoline ligands. This structural modification fundamentally alters the compound's physical properties, shifting it from a vacuum-only material to a highly soluble formulation component. Emitting at approximately 617 nm, it meets the strict chromaticity requirements for red sub-pixels in RGB displays while providing the processability required for scalable, low-cost manufacturing techniques such as inkjet printing and blade coating [1].
A common procurement error when transitioning from vacuum-deposited to solution-processed OLED manufacturing is attempting to substitute Hex-Ir(piq)3 with its parent compound, Ir(piq)3 (Tris(1-phenylisoquinoline)iridium(III)). In a vacuum chamber, Ir(piq)3 performs exceptionally well; however, in wet processing, generic substitution fails completely. The parent compound lacks the alkyl solubilizing groups, rendering it nearly insoluble in common industrial casting solvents like toluene, chlorobenzene, and p-xylene. If forced into a polymer host solution, the parent Ir(piq)3 rapidly aggregates and phase-separates during solvent evaporation. This aggregation leads to severe aggregation-caused quenching (ACQ), destroying the external quantum efficiency (EQE) and causing massive efficiency roll-off at operational voltages. Procurement of Hex-Ir(piq)3 is therefore mandatory for solution-phase workflows, as the hexyl chains act as steric spacers that prevent mutual dissolution between layers and ensure uniform molecular dispersion within the polymer matrix [1].
The primary procurement driver for Hex-Ir(piq)3 is its drastically improved solubility profile compared to the parent Ir(piq)3. While the parent complex is practically insoluble in non-polar aromatic solvents, the addition of the n-hexyl chains increases the solubility of Hex-Ir(piq)3 to >3 wt% in solvents like toluene and chloroform. This allows for the formulation of stable, high-concentration inks required for uniform film formation without nozzle clogging or phase separation [1].
| Evidence Dimension | Solubility in non-polar aromatic solvents (e.g., Toluene) |
| Target Compound Data | >3 wt% solubility |
| Comparator Or Baseline | Parent Ir(piq)3 (Insoluble / rapidly aggregates) |
| Quantified Difference | Transition from unprocessable solid to highly soluble ink precursor |
| Conditions | Room temperature dissolution in toluene/chloroform for polymer host blending |
High solubility in industrial solvents is an absolute prerequisite for transitioning from expensive vacuum thermal evaporation to scalable wet-processing techniques.
Because the hexyl chains prevent intermolecular aggregation, Hex-Ir(piq)3 maintains high electrophosphorescent performance even when solution-cast. In a multi-layer blade-coated device architecture, Hex-Ir(piq)3 achieves a current efficiency of 17 cd/A, a power efficiency of 10 lm/W, and an EQE of 8.8%. Furthermore, the device can reach a high brightness of 10,000 cd/m2 at just 10 V, demonstrating that the solubilizing groups do not introduce charge-trapping penalties that degrade performance [1].
| Evidence Dimension | Current Efficiency and EQE |
| Target Compound Data | 17 cd/A and 8.8% EQE |
| Comparator Or Baseline | Standard aggregated Ir(piq)3 in solution processes (Severe efficiency roll-off) |
| Quantified Difference | Maintains high efficiency (17 cd/A) at high brightness without ACQ-induced roll-off |
| Conditions | Multi-layer solution-processed red OLED with a CsF/Al cathode |
Proves that engineering the molecule for manufacturability does not compromise its core commercial value as a high-efficiency red emitter.
Solution-processed OLED manufacturing requires post-deposition thermal annealing to remove residual casting solvents. Hex-Ir(piq)3 exhibits excellent thermal stability, with thermogravimetric analysis (TGA) showing a degradation temperature of >250 °C at 0.5% weight loss. This provides a robust safety margin of over 100 °C above typical polymer host baking temperatures (100–150 °C), ensuring the dopant does not degrade or sublimate out of the film during processing .
| Evidence Dimension | Thermal degradation temperature (TGA) |
| Target Compound Data | >250 °C (0.5% weight loss) |
| Comparator Or Baseline | Standard solvent removal baking requirements (100-150 °C) |
| Quantified Difference | >100 °C thermal safety margin |
| Conditions | Thermogravimetric analysis under inert atmosphere |
Ensures the dopant remains structurally intact during the thermal annealing steps required to drive off residual casting solvents in industrial workflows.
Due to its >3 wt% solubility in toluene and chlorobenzene, Hex-Ir(piq)3 is the ideal red dopant for formulating stable, jettable inks. It prevents the aggregation and nozzle-clogging issues associated with parent Ir(piq)3, enabling the scalable manufacturing of large-area printed display panels [1].
For large-area white OLED lighting panels, Hex-Ir(piq)3 can be uniformly dispersed into polymer hosts (such as PVK) via blade coating. Its steric hexyl chains prevent mutual dissolution between the emissive layer and adjacent transport layers, maintaining the strict multi-layer architecture required for high power efficiency (10 lm/W) [1].
The incorporation of long alkyl chains not only improves solubility but also enhances the free-volume compatibility of the dopant within flexible polymer matrices. This makes Hex-Ir(piq)3 a superior choice over rigid, highly crystalline parent complexes when engineering emissive layers that must withstand mechanical bending without phase separation or micro-cracking [1].